

CAS number 5330-66-5 experimental data

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Compound of Interest

Compound Name: 1-(2-Nitrophenoxy)acetone

CAS No.: 5330-66-5

Cat. No.: B1596444

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An In-depth Technical Guide to Aromatic Building Blocks in Medicinal Chemistry

Executive Summary

The compound corresponding to CAS number 5330-66-5 is identified as **1-(2-Nitrophenoxy)acetone**.^[1] While this compound is listed on the U.S. Toxic Substances Control Act (TSCA) Inventory, publicly available, in-depth experimental data regarding its synthesis, reactivity, and biological applications are limited.^[2] The primary available information pertains to safety and handling, classifying it as a skin sensitizer that may cause an allergic reaction.^[2]

Given the limited data for CAS 5330-66-5, this guide will pivot to a closely related and extensively documented class of compounds: substituted bromo-methoxyanilines. Specifically, this whitepaper will focus on 5-Bromo-2-methoxyaniline (CAS: 6358-77-6) as a representative molecule.^{[3][4]} This compound and its derivatives are pivotal intermediates in the synthesis of pharmaceuticals and serve as an excellent case study for researchers, scientists, and drug development professionals. We will explore its physicochemical properties, spectroscopic data, synthesis protocols, and applications, particularly in the development of novel therapeutic agents.

Compound Identification and Physicochemical Properties

5-Bromo-2-methoxyaniline is an aromatic amine with a bromine atom and a methoxy group substituted on the aniline ring. These substitutions significantly influence its chemical reactivity and make it a versatile building block in organic synthesis.[5]

Key Identifiers

- IUPAC Name: 5-bromo-2-methoxyaniline[6][7]
- Synonyms: 2-Amino-4-bromoanisole, 5-Bromo-o-anisidine[3][4]
- CAS Number: 6358-77-6[6]
- Molecular Formula: C₇H₈BrNO[6][7]
- Molecular Weight: 202.05 g/mol [3][6]
- InChI Key: OPGNSNDTPPIYPG-UHFFFAOYSA-N[3][6]
- SMILES: COc1ccc(Br)cc1N[3]

Physicochemical Data

The physical and chemical properties of 5-Bromo-2-methoxyaniline are summarized in the table below, providing essential data for experimental design and execution.



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Spectroscopic and Analytical Data

Characterization of 5-Bromo-2-methoxyaniline is routinely performed using standard analytical techniques. While specific spectra are proprietary to individual suppliers, typical data includes:

- ^1H NMR: Proton nuclear magnetic resonance spectroscopy is used to confirm the positions of aromatic and substituent protons. A published spectrum for a related synthesis shows characteristic peaks for the aromatic hydrogens, the methoxy group (singlet, ~ 3.7 ppm), and the amine group (broad singlet, ~ 4.0 ppm).[9]
- ^{13}C NMR: Carbon NMR provides information on the carbon skeleton of the molecule.
- Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight. The expected m/z values for the molecular ion peak would show a characteristic isotopic pattern for bromine ($[\text{M}+\text{H}]^+$ at ~ 202 and $[\text{M}+2+\text{H}]^+$ at ~ 204).[4]
- Infrared (IR) Spectroscopy: IR spectra would show characteristic absorption bands for N-H stretching of the amine, C-O stretching of the methoxy ether, and C-Br stretching.
- Purity Assay: Purity is typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), with commercial grades often available at ≥ 95 -97% purity.[3][8]

Synthesis Protocols and Methodologies

The synthesis of substituted anilines like 5-Bromo-2-methoxyaniline is a well-established process in organic chemistry. Two common routes are the bromination of an aniline precursor or the reduction of a nitroaromatic compound.

Method 1: Electrophilic Bromination of 2-Methoxyaniline

This is a direct and efficient method. The methoxy and amino groups are ortho-, para-directing activators, making the position para to the amino group (and ortho to the methoxy group) highly susceptible to electrophilic attack.

Causality: The choice of a brominating agent is critical. While elemental bromine (Br_2) can be used, it can lead to over-bromination. N-Bromosuccinimide (NBS) or 2,4,4,6-Tetrabromo-2,5-cyclohexadienone are often preferred as they provide a controlled, slow release of electrophilic bromine, enhancing selectivity and minimizing the formation of di-brominated byproducts.^[9]^[10]^[11] The reaction is typically run at low temperatures to control the exothermic nature of the reaction and further improve selectivity.^[11]

Detailed Protocol:

- **Dissolution:** Dissolve 2-methoxyaniline (1.0 equivalent) in a suitable solvent like dichloromethane (CH_2Cl_2) or chloroform (CHCl_3).^[9]^[10]
- **Cooling:** Cool the solution to a low temperature, typically between -10°C and 5°C , using an ice-salt or dry ice/acetone bath.^[11]
- **Bromination:** Slowly add a solution of N-Bromosuccinimide (1.0 equivalent) or 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (1.0 equivalent) portion-wise, ensuring the temperature remains low.^[10]^[11]
- **Reaction Monitoring:** Stir the reaction mixture at low temperature for several hours, then allow it to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).^[9]
- **Workup:** Once the starting material is consumed, quench the reaction. Wash the organic phase sequentially with an aqueous basic solution (e.g., 2M sodium hydroxide) to remove acidic byproducts, followed by water or brine.^[9]^[10]

- Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5-bromo-2-methoxyaniline.[9][10]



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Caption: Workflow for the synthesis of 5-Bromo-2-methoxyaniline via electrophilic bromination.

Method 2: Reduction of 4-Bromo-2-nitroanisole

An alternative route involves the reduction of a nitro group to an amine. This method is particularly useful if the nitro-substituted precursor is readily available.

Causality: A variety of reducing agents can be employed. Catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean method, but metal/acid combinations like zinc powder in the presence of ammonium chloride are also highly effective and often more practical for lab-scale synthesis.[4][12]

Detailed Protocol:

- Suspension: Create a solution or suspension of 4-bromo-1-methoxy-2-nitrobenzene (1.0 equivalent) in a solvent like ethanol.[4]
- Addition of Reducing Agents: Add zinc powder (10 equivalents) and ammonium chloride (10 equivalents).[4]

- **Reaction:** Stir the mixture vigorously at room temperature for several hours. The reaction is often complete within 2-3 hours.[4]
- **Filtration:** Upon completion, dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to remove the zinc salts and catalyst.
- **Concentration:** Concentrate the filtrate under reduced pressure to yield the crude product, which is often of high purity.[4]

Applications in Research and Drug Development

Substituted anilines are cornerstone building blocks in medicinal chemistry. The specific functional groups of 5-Bromo-2-methoxyaniline make it a valuable precursor for creating complex molecular scaffolds.

- **Pharmaceutical Intermediate:** The primary application of 5-bromo-2-methoxyaniline and its derivatives is as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[4][5]
- **Synthesis of Antibacterial Agents:** The N,N-dimethylated derivative, 5-bromo-2-methoxy-N,N-dimethylaniline, has been used to synthesize novel phenol derivatives that were evaluated for their antibacterial properties.[13][14][15][16][17]
- **Kinase Inhibitors:** The 5-(ethylsulfonyl)-2-methoxyaniline fragment, structurally related to our target compound, is a key pharmacophore in numerous potent inhibitors of VEGFR2, a receptor tyrosine kinase crucial for angiogenesis (the formation of new blood vessels).[12] Antiangiogenic drugs are a major class of cancer therapeutics.[12]



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Caption: Role of 5-Bromo-2-methoxyaniline as a versatile intermediate in drug discovery.

Safety, Handling, and Toxicology

Proper handling of 5-Bromo-2-methoxyaniline is essential due to its potential hazards. The information below is a summary based on available Safety Data Sheets (SDS).

GHS Hazard Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS).^[6]



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Precautionary Measures and PPE

Researchers must adhere to strict safety protocols when working with this compound.[18][19][20]

- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[18]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[18]
 - Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. [18]
 - Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[18]
- Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [19]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place (recommended 2-8°C).[3][4] Keep away from strong oxidizing agents.[19]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[19]

Conclusion

While the initially requested compound, CAS 5330-66-5 (**1-(2-Nitrophenoxy)acetone**), has limited available experimental data, this guide has provided a comprehensive technical overview of a closely related and highly relevant compound, 5-Bromo-2-methoxyaniline (CAS 6358-77-6). This substituted aniline serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of antibacterial agents and kinase inhibitors. Its well-defined physicochemical properties, established synthesis routes, and clear safety protocols make it an invaluable tool for professionals in drug discovery and development. Understanding the chemistry and handling of such building blocks is fundamental to the advancement of new therapeutic agents.

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